4-Fluoro-3-vinylphenol
Description
4-Fluoro-3-vinylphenol (CAS: 1375066-11-7) is a fluorinated phenolic compound characterized by a benzene ring substituted with a hydroxyl (-OH) group at position 1, a fluorine atom at position 4, and a vinyl (-CH=CH₂) group at position 3. Its molecular formula is C₈H₇FO, with a molecular weight of 138.14 g/mol . The vinyl group introduces unique reactivity, enabling participation in polymerization or addition reactions, which may enhance its utility in pharmaceutical or material science applications.
Properties
IUPAC Name |
3-ethenyl-4-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c1-2-6-5-7(10)3-4-8(6)9/h2-5,10H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCKWAQHSVZQMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001310517 | |
| Record name | Phenol, 3-ethenyl-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001310517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375066-11-7 | |
| Record name | Phenol, 3-ethenyl-4-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375066-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-ethenyl-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001310517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Fluoro-3-vinylphenol can be achieved through several routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance. Another approach involves the decarboxylation of suitable precursors under specific conditions .
Chemical Reactions Analysis
4-Fluoro-3-vinylphenol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Scientific Research Applications
4-Fluoro-3-vinylphenol has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of semiconductor materials, UV inks, and UV-curable materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-vinylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group plays a crucial role in its reactivity, allowing it to form stable radicals and participate in redox reactions. This property is particularly important in its antioxidant activity, where it neutralizes reactive oxygen species and prevents oxidative damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-Fluoro-3-vinylphenol with four structurally related fluorinated phenols, highlighting substituent effects on molecular parameters and properties:
Key Observations:
- Acidity: The trifluoromethyl group in 4-Fluoro-3-(trifluoromethyl)phenol drastically lowers pKa due to its electron-withdrawing nature, making it more acidic than other derivatives .
- Reactivity: The vinyl group in this compound offers sites for polymerization or Michael additions, distinguishing it from halogenated analogs like 4-Chloro-3-fluorophenol .
Anticancer Potential of Fluorinated Compounds
Although this compound itself lacks reported bioactivity, fluorinated analogs like NSC 368390 (a quinolinecarboxylic acid derivative with fluorine substituents) demonstrate potent antitumor activity. NSC 368390 inhibited growth of human colon carcinomas by >90% in xenograft models, highlighting fluorine’s role in enhancing drug solubility and target binding . This suggests fluorinated phenols could serve as precursors for bioactive molecule synthesis.
Biological Activity
4-Fluoro-3-vinylphenol is a phenolic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores the biological activity of this compound, focusing on its effects on cancer stem cells, metastasis, and its underlying mechanisms.
This compound is characterized by the following chemical properties:
- Molecular Formula : C₇H₇F O
- Molecular Weight : 140.13 g/mol
- CAS Number : 348-12-9
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against breast cancer. A significant study demonstrated that this compound inhibits cancer stemness and metastasis in CSC-enriched MDA-MB-231 breast cancer cells. The findings indicated:
- Inhibition of Spheroid Formation : this compound reduced the formation of spheroids, which are indicative of CSC properties.
- Reduction in ALDH1 Expression : This enzyme is a marker for CSCs, and its decreased expression suggests a reduction in stem cell-like characteristics.
- Suppression of Colony Formation : The compound inhibited colony formation and cell proliferation in vitro.
- Inhibition of Invasion and Metastasis : In vivo studies using zebrafish models showed reduced metastatic potential when treated with this compound.
The mechanism of action appears to involve modulation of key signaling pathways, including beta-catenin, EGFR, and AKT pathways, which are crucial for cell survival and proliferation in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
-
Cell Migration and Invasion :
- The compound reduced vimentin expression, a protein associated with epithelial-mesenchymal transition (EMT), thereby inhibiting cell migration.
- It also affected the expression and activity of matrix metalloproteinases (MMPs), tissue inhibitors of metalloproteinases (TIMPs), and urokinase-type plasminogen activator (uPA), all involved in tumor invasion processes.
-
Apoptosis Induction :
- Increased expression of caspases 3 and 9 was observed upon treatment, indicating that this compound promotes apoptosis in cancer cells.
- Drug Resistance :
Data Summary
| Biological Activity | Observations |
|---|---|
| Spheroid Formation | Reduced by treatment |
| ALDH1 Expression | Decreased expression |
| Colony Formation | Inhibited |
| Cell Proliferation | Suppressed |
| Vimentin Expression | Reduced |
| Caspases (3 & 9) | Increased expression |
| Drug Resistance | No development observed |
Case Studies
A case study involving the application of this compound in a controlled experimental setup demonstrated its efficacy against breast cancer cell lines. The study utilized both in vitro and in vivo models to assess the compound's impact on tumor growth and metastasis. Results indicated significant reductions in tumor size and metastatic spread when treated with varying concentrations of the compound over specific time frames .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
